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Tetrabutyl orthosilicate

Sol-Gel Processing Mesoporous Silica Synthesis Silica Nanoparticle Control

Researchers requiring precise control over silica architecture often find TEOS or TMOS hydrolysis too rapid for templated mesoporous systems. Tetrabutyl orthosilicate (TBOS, CAS 4766-57-8) directly addresses this: • Yields the largest median pore sizes (up to 24.9 nm) in the tetraalkoxysilane series, enabling enzyme immobilization and biomolecule delivery. • Its slow hydrolysis kinetics provide a wider processing window for uniform coatings and reduce premature gelation. • Produces 3D wormhole-like pore networks essential for catalytic diffusion. Supplied with ≥98% purity; moisture-sensitive liquid shipped under inert gas at ambient temperature.

Molecular Formula C16H36O4Si
Molecular Weight 320.54 g/mol
CAS No. 4766-57-8
Cat. No. B1293958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutyl orthosilicate
CAS4766-57-8
Molecular FormulaC16H36O4Si
Molecular Weight320.54 g/mol
Structural Identifiers
SMILESCCCCO[Si](OCCCC)(OCCCC)OCCCC
InChIInChI=1S/C16H36O4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3
InChIKeyUQMOLLPKNHFRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBOS Procurement: Sol-Gel Silica Baseline


Tetrabutyl orthosilicate (TBOS, CAS 4766-57-8) is a tetraalkoxysilane with the molecular formula Si(OC₄H₉)₄, featuring four n-butoxy groups attached to a central silicon atom [1]. As the butyl homolog in the series of tetraalkyl orthosilicates (including TMOS, TEOS, and TPOS), TBOS is distinguished by its significantly higher molecular weight (320.54 g/mol) and distinct physicochemical profile, including a boiling point of 275–277 °C, density of 0.899 g/mL at 25 °C, and a refractive index of approximately 1.412–1.413 [1]. TBOS functions as a versatile silica precursor in sol-gel processes and chemical vapor deposition (CVD), where its slower hydrolysis kinetics enable greater control over particle nucleation and growth compared to its shorter-chain analogs .

Why TBOS Substitution with TEOS or TMOS Fails


Generic substitution within the tetraalkyl orthosilicate family is chemically invalid due to the profound impact of alkoxy chain length on hydrolysis kinetics and resulting material architecture. The hydrolysis rate of tetraalkoxysilanes in aqueous or base-catalyzed sol-gel systems follows a strict steric trend: TMOS > TEOS > TPOS > TBOS [1]. This trend dictates that substituting TBOS with a faster-hydrolyzing analog such as TEOS or TMOS will accelerate silica nanoparticle nucleation and alter the condensation pathway, leading to fundamentally different pore structures, particle sizes, and surface areas [1][2]. For instance, when TBOS is used as the sole silicon source in templated syntheses, it produces significantly larger mesopores and distinct three-dimensional wormhole-like frameworks that cannot be replicated using TEOS or TMOS alone [2]. Therefore, any procurement decision that treats these orthosilicates as interchangeable risks compromising the targeted morphology and functional performance of the final silica-based material.

TBOS Quantitative Evidence Guide


Hydrolysis Kinetics: TBOS vs TEOS & TMOS

In a comparative study of four tetraalkoxysilanes (TMOS, TEOS, TPOS, TBOS) used as silica precursors for monodisperse mesoporous silica microspheres (MPSMs), TBOS exhibited the slowest hydrolysis rate due to the increased steric hindrance of its butyl groups [1]. This kinetic difference translated directly into the largest achievable median pore sizes among all precursors tested. MPSMs synthesized with TBOS achieved a median pore size of up to 24.9 nm, which is substantially larger than the pore sizes obtained with faster-hydrolyzing TMOS and TEOS under identical base-catalyzed sol-gel conditions [1].

Sol-Gel Processing Mesoporous Silica Synthesis Silica Nanoparticle Control

Wormhole Mesoporous Architecture vs TEOS/TMOS

When SBA-15 type mesoporous silica was synthesized via a hydrothermal process using TMOS, TEOS, TPOS, or TBOS as the silicon source, only TBOS produced a material with a three-dimensional wormhole-like pore structure, as confirmed by SAXS and TEM analysis [1]. In contrast, TMOS, TEOS, and TPOS all yielded materials with the conventional two-dimensional hexagonal pore arrangement characteristic of SBA-15 [1]. Furthermore, TBOS-derived samples exhibited both larger pore sizes and larger particle sizes than those prepared with any of the other three alkoxysilanes [1].

Mesoporous Silica Pore Architecture SBA-15 Synthesis

Large-Pore Organosilica with High Sulfur Loading

In the synthesis of tetrasulfide-bridged mesoporous organosilica nanoparticles (MONs), the incorporation of TBOS as a modulator alongside TEOS resulted in a significantly larger pore size (∼14 nm) and higher organosilica content compared to conventional syntheses using TEOS alone [1]. The TBOS-modulated synthesis yielded MONs with a high sulfur content of approximately 11%, which is critical for glutathione (GSH)-responsive drug release applications [1].

Mesoporous Organosilica Drug Delivery GSH-Responsive Materials

Vapor Pressure Comparison: TBOS vs TEOS/TPOS

Accurate saturated vapor pressure measurements for TEOS, TPOS, and TBOS were conducted up to 473 K using a static method [1]. Across the measured temperature range, TBOS consistently exhibited the lowest vapor pressure, reflecting its higher molecular weight and stronger intermolecular interactions. At 423 K (150 °C), a typical CVD processing temperature, TBOS has a vapor pressure approximately 70–80% lower than that of TEOS [1].

Vapor Pressure CVD Precursor Selection Process Safety

High-Purity Hafnium Silicate ALD Films

Atomic layer chemical vapor deposition (ALCVD) of hafnium silicate (HfSiO₄) films was investigated using a precursor combination of HfCl₄ and TBOS [1]. At a deposition temperature of 500 °C, the process achieved a growth rate of 1.4 Å/cycle and produced films with a hafnium phase fraction of 0.19 [1]. Crucially, XPS analysis showed that carbon and chlorine impurity levels were below the detection limit, indicating that TBOS enables the deposition of high-purity silicate films suitable for gate insulator applications [1].

Atomic Layer Deposition High-k Dielectrics Hafnium Silicate Films

TBOS Application Scenarios


Large-Pore Mesoporous Silica for Biocatalysis & Drug Delivery

TBOS is the preferred silicon precursor when the target application demands mesoporous silica with pore diameters exceeding 20 nm. As demonstrated in templated sol-gel syntheses, TBOS consistently yields the largest median pore sizes (up to 24.9 nm) in the tetraalkoxysilane series . This pore size regime is essential for immobilizing enzymes and delivering large therapeutic biomolecules such as proteins, nucleic acids, and nanoparticle conjugates, where smaller pores (<10 nm) would restrict diffusion and reduce loading capacity.

Wormhole Mesoporous Silica for Enhanced Catalysis

When a three-dimensional interconnected pore network is required to maximize molecular transport and minimize pore blockage, TBOS is the only tetraalkoxysilane that reliably produces wormhole-like mesoporous silica under standard SBA-15 synthesis conditions . This architecture is particularly advantageous in heterogeneous catalysis, where rapid diffusion of reactants to active sites within the mesopores directly influences turnover frequency and catalyst longevity.

High-Purity Hafnium Silicate ALD for High-k Dielectrics

TBOS serves as an effective silicon precursor for ALD of HfSiO₄ films, achieving a growth rate of 1.4 Å/cycle at 500 °C while producing films with carbon and chlorine impurities below XPS detection limits . This combination of deposition rate and purity is critical for semiconductor manufacturers seeking to integrate high-k gate dielectrics into advanced logic and memory devices with minimal electrical leakage and interface defects.

Controlled Hydrolysis for Precision Silica Coatings

In applications where precise control over the sol-gel transition is paramount—such as the application of uniform silica-based coatings or the preparation of binders for precision investment casting—TBOS offers a significant processing advantage over TEOS due to its markedly slower hydrolysis rate . This kinetic difference provides a wider temporal window for coating application and leveling, reduces the incidence of premature gelation and cracking, and facilitates the formation of denser, more homogeneous silica films on complex substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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